molecular formula C23H25FN6O2 B2970192 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034405-79-1

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2970192
CAS RN: 2034405-79-1
M. Wt: 436.491
InChI Key: KHFOCKKOTRMMHR-UHFFFAOYSA-N
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Description

This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. It has been studied for its potential as a Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). These compounds have been found to effectively inhibit a wide range of nucleoside-resistant HBV mutants .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been recognized for their antimicrobial properties . The fluorophenyl group in the compound could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents. Research could explore its efficacy against various bacterial and fungal strains, particularly those resistant to current medications.

Anti-Tuberculosis Agents

Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, there’s a continuous need for novel therapeutic agents . The compound’s pyrazole core could be investigated for its potential activity against Mycobacterium tuberculosis, the bacteria responsible for TB.

Anti-Inflammatory Applications

Pyrazoles are known to exhibit anti-inflammatory effects . This compound could be synthesized and tested for its ability to inhibit inflammatory pathways, which could lead to the development of new anti-inflammatory medications, possibly with fewer side effects due to the specificity provided by the fluorophenyl moiety.

Antioxidant Properties

The oxidative stress response is implicated in numerous diseases. Pyrazole derivatives can act as antioxidants . The compound could be assessed for its ability to scavenge free radicals, which might contribute to the prevention or treatment of oxidative stress-related conditions.

Anti-Tumor and Cytotoxicity

Fluorinated compounds often show increased biological activity and stability, making them interesting candidates for anti-tumor research . This compound could be evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer cells, where it might interact with estrogen receptors.

Analgesic Effects

Pyrazole derivatives have been utilized for their analgesic (pain-relieving) functions . The compound could be explored for its potential to act on central or peripheral pain pathways, offering an alternative to traditional pain management therapies.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic functions .

Mode of Action

It is known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biological pathways, leading to their diverse range of biological activities .

Pharmacokinetics

Compounds with similar structures have been reported to exhibit nonlinear oral pharmacokinetics in humans . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may vary depending on the dose. The compound may also be a substrate for P-glycoprotein (P-gp), a protein that can affect the absorption and distribution of drugs .

Result of Action

Given the reported biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially influencing cell signaling, enzyme activity, and other cellular processes .

Future Directions

The study of this compound and related compounds as potential treatments for HBV is a promising area of research. Future work could explore the synthesis of related compounds, the mechanism of action, and the efficacy against different HBV strains . Further studies could also investigate the physical and chemical properties of these compounds, as well as their safety profile.

properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O2/c1-27-21(15-19(25-27)16-5-7-17(24)8-6-16)23(32)29-12-10-28(11-13-29)22(31)20-14-18-4-2-3-9-30(18)26-20/h5-8,14-15H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFOCKKOTRMMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

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